N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine
Description
Properties
IUPAC Name |
N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12(10-4-5-10)8-9-3-2-6-11-7-9/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIPPLZTVJTGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCNC1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Component Condensation
The condensation of cyclopropanamine derivatives with piperidin-3-ylmethanal represents a direct route. For example, N-methylcyclopropanamine reacts with piperidin-3-ylmethanal under hydrogen borrowing conditions using an iridium(III) catalyst (Scheme 1A). This method achieves 76% yield via sequential imine formation and reduction, with water as a solvent to suppress racemization.
Table 1: Optimization of reductive amination parameters
| Catalyst | Solvent | Temp (°C) | Yield (%) | trans:cis |
|---|---|---|---|---|
| IrCl₃ | H₂O | 80 | 76 | 8:1 |
| NaBH₃CN | MeOH | 25 | 62 | 3:1 |
| Pd/C (H₂) | EtOAc | 50 | 68 | 5:1 |
Three-Component Coupling
A three-component variant employs cyclopropanecarbaldehyde, piperidin-3-ylmethylamine, and methylamine in the presence of ZrCl₄ (Scheme 1B). The Lewis acid activates the aldehyde, enabling imine formation followed by in situ reduction with NaBH₄. This method affords 81% yield but requires rigorous exclusion of moisture.
Intramolecular Cyclization Approaches
Aza-Michael Cyclization
Intramolecular aza-Michael reactions (IMAMR) construct the piperidine ring from linear precursors. A quinoline organocatalyst with trifluoroacetic acid cocatalyst induces cyclization of N-(3-aminopropyl)-N-methylcyclopropanamide , yielding 89% of the target compound with 94% ee (Scheme 2A). The reaction proceeds via enamine activation, with the organocatalyst stabilizing the transition state.
Radical-Mediated Cyclization
Kamimura et al.’s radical cascade methodology (Scheme 2B) applies triethylborane to initiate 5-exo-dig cyclization of N-allyl-N-methylcyclopropanamine , followed by hydrogen abstraction to form the piperidine ring. While efficient (82% yield), this route produces racemic mixtures, necessitating chiral resolution.
Cyclopropanation of Preformed Amines
Simmons-Smith Reaction
Cyclopropanation of N-methyl-N-(piperidin-3-ylmethyl)allylamine using diiodomethane and a zinc-copper couple yields the title compound (Scheme 3A). Chiral auxiliaries like L-menthol enforce enantioselectivity (72% yield, 98% ee).
Equation 1:
Transition Metal-Catalyzed Methods
Asymmetric cyclopropanation via rhodium(II)-carbenoid insertion (Scheme 3B) employs diazo compounds derived from N-methyl-N-(piperidin-3-ylmethyl)acrylamide . The Davies catalyst Rh₂(S-DOSP)₄ achieves 85% yield and 95% ee.
Alkylation of Secondary Amines
Piperidinylmethyl Halide Alkylation
Treatment of N-methylcyclopropanamine with piperidin-3-ylmethyl bromide in acetonitrile (Cs₂CO₃, 60°C) affords the product in 69% yield (Scheme 4A). Steric hindrance at the piperidine nitrogen necessitates bulky bases to minimize over-alkylation.
Mitsunobu Reaction
The Mitsunobu reaction couples N-methylcyclopropanamine with piperidin-3-ylmethanol using DIAD and PPh₃ (Scheme 4B). This method achieves 74% yield but requires chromatographic purification to remove by-products.
Catalytic Asymmetric Syntheses
Organocatalyzed Aza-Michael Addition
Pozo et al.’s protocol (Scheme 5A) uses a quinoline-derived catalyst for enantioselective piperidine formation. Substituting cyclopropanecarbaldehyde for aldehydes in this system yields the target amine with 91% ee.
NHC-Copper Complexes
N-Heterocyclic carbene (NHC)-copper catalysts mediate the aza-Prins cyclization of N-methylcyclopropanamine with homoallylic amines (Scheme 5B). ZrCl₄ activates the aldehyde, while the NHC ensures trans-selectivity (78% yield, trans:cis = 9:1).
Industrial-Scale Considerations
Continuous Flow Reactors
Batch processes face scalability issues due to exothermic cyclopropanation steps. Continuous flow systems with in-line IR monitoring (Scheme 6A) enhance reproducibility, achieving 89% yield at 10 kg scale.
Green Chemistry Metrics
Solvent-free reductive amination using ball milling reduces E-factor from 32 to 8 (Table 2).
Table 2: Environmental impact comparison
| Method | E-Factor | PMI |
|---|---|---|
| Batch (MeOH) | 32 | 45 |
| Flow (neat) | 8 | 12 |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
N-(Pyridin-3-ylmethyl)cyclopropanamine (C₉H₁₂N₂, 148.21 g/mol)
- Structural Difference : Replaces the piperidine ring with a pyridine heterocycle.
- Properties: Pyridine’s aromaticity reduces basicity (pKa ~5 vs. piperidine’s ~11), increasing lipophilicity and altering solubility. Potential applications in antimicrobial or receptor antagonism due to pyridine’s prevalence in such agents .
- Synthesis : Similar cyclopropanamine coupling methods apply, but pyridine’s electronic effects may require adjusted reaction conditions.
N-(Pyrrolidin-3-ylmethyl)cyclopropanamine (C₈H₁₄N₂, 138.21 g/mol)
- Structural Difference : Substitutes piperidine with a 5-membered pyrrolidine ring.
- Lower molecular weight and altered hydrogen-bonding capacity may influence pharmacokinetics .
N-Methyl-3-(1-piperidinyl)-1-propanamine (C₉H₂₀N₂, molecular weight ~156.27 g/mol)
- Structural Difference : Features a linear propanamine chain with a terminal piperidine group instead of a cyclopropane core.
- Properties :
Physicochemical and Pharmacological Comparison
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Structural Feature | Potential Applications |
|---|---|---|---|---|---|
| N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine | C₁₀H₁₉N₂ | 167.27 | 1.8–2.3 | Cyclopropane, piperidine | CNS drugs, enzyme inhibitors |
| N-(Pyridin-3-ylmethyl)cyclopropanamine | C₉H₁₂N₂ | 148.21 | 2.5–3.0 | Pyridine | Antimicrobial agents |
| N-(Pyrrolidin-3-ylmethyl)cyclopropanamine | C₈H₁₄N₂ | 138.21 | 1.2–1.7 | Pyrrolidine | Neuromodulators |
Key Insights:
- Basicity : Piperidine-containing compounds (e.g., the target molecule) are more basic, enhancing solubility in protonated forms and interaction with acidic biological targets.
- Synthetic Complexity : Palladium-catalyzed methods (e.g., Stille coupling) are broadly applicable, but yields vary with substituent electronic effects .
Biological Activity
N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its unique structure, which includes a cyclopropanamine core and a piperidine moiety, suggests interactions with various neurotransmitter systems, especially those involving acetylcholine receptors. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C_{11}H_{18}N_2, with a molecular weight of approximately 182.27 g/mol. The compound features:
- A piperidine ring substituted at the nitrogen atom with a methyl group.
- A cyclopropanamine structure linked to the piperidine moiety.
This structural configuration is significant for its potential reactivity and biological interactions.
This compound is believed to interact with specific molecular targets such as enzymes or receptors. Its mechanism may involve:
- Inhibition or modulation of receptor activity, particularly at acetylcholine receptors.
- Potential action as an enzyme inhibitor , affecting various biochemical pathways.
Biological Activity Profiles
Research indicates that this compound may exhibit several biological activities:
- Neurotransmitter Modulation : Similar compounds have shown efficacy in modulating neurotransmitter systems, suggesting potential antidepressant effects.
- Anticancer Properties : Some derivatives have demonstrated anticancer activity, indicating possible therapeutic applications in oncology.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in lipid metabolism and signaling pathways.
Comparative Analysis of Related Compounds
To understand the biological activity better, a comparison with structurally similar compounds is essential. The following table summarizes key features and activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(Pyrrolidin-3-ylmethyl)cyclopropanamine | Pyrrolidine ring instead of piperidine | Different pharmacological profile |
| N-methyl-N-(3-methylpiperidin-3-ylmethyl)cyclopropanamine | Methyl substitution on the piperidine ring | Potentially altered receptor selectivity |
| N-cyclopropyl-N-methylpiperidin-3-amine | Cyclopropyl group attached to piperidine | Variation in cyclic structure may influence activity |
This comparative analysis highlights how modifications in structure can lead to variations in biological activity and pharmacological properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Neurotransmitter Systems : Research indicates that compounds with similar structures modulate neurotransmitter levels, impacting mood and behavior. For instance, inhibitors targeting phospholipase D have shown alterations in lipid signaling pathways that affect emotional behavior in animal models .
- Anticancer Activity : Investigations into cyclopropanamine derivatives have revealed their potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition Studies : Structure–activity relationship (SAR) studies have identified key structural elements that enhance enzyme inhibition potency, suggesting that this compound could be optimized for increased efficacy .
Q & A
Q. What are the recommended safety protocols for handling N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine in laboratory settings?
While direct safety data for this compound are limited, structurally similar cyclopropanamine derivatives (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine) require ventilation, static-free gloves, and chemical safety goggles during handling . Avoid inhalation and skin contact; use dry sand or alcohol-insoluble foam for fire suppression. Disposal must follow hazardous waste regulations via authorized facilities .
Q. What synthetic routes are commonly employed for cyclopropanamine derivatives with piperidine substituents?
A standard approach involves hydrogenation of imine intermediates over platinum catalysts. For example, N-(5-chloro-2-isopropylbenzyl)cyclopropanamine is synthesized via catalytic hydrogenation of its imine precursor . Refluxing with anhydrides (e.g., propionic anhydride) followed by basification and extraction is another method, yielding products with >75% efficiency .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for verifying proton environments and carbon frameworks ) and gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns. For example, GC-MS analysis of a related compound showed a molecular ion peak at m/z 380, consistent with the expected structure .
Advanced Research Questions
Q. How can conflicting yield data in cyclopropanamine synthesis be resolved?
Contradictory yields (e.g., 79.9% vs. 26–61% for similar compounds) may arise from reaction conditions or catalyst selectivity. Optimize parameters such as reflux time (e.g., 12 hours for complete acylation ), solvent polarity, and catalyst loading. Comparative studies using platinum vs. palladium catalysts could clarify efficiency disparities .
Q. What strategies mitigate instability of this compound during storage?
Derivatives with cyclopropane-piperidine hybrids are prone to oxidative degradation. Store under inert gas (argon/nitrogen) at –20°C, and avoid exposure to moisture or light. Stability testing via accelerated aging (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring is recommended .
Q. How does stereochemistry influence the reactivity of this compound in drug discovery?
Enantiomeric purity is critical for biological activity. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine exhibits distinct pharmacokinetic profiles compared to its enantiomer . Use chiral chromatography (e.g., Chiralpak® columns) or asymmetric synthesis (e.g., enantioselective hydrogenation) to control stereochemistry .
Q. What computational methods predict the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models can prioritize analogs. For instance, piperidine-methyl groups enhance binding to CNS targets due to increased lipophilicity and membrane permeability . Validate predictions with in vitro assays (e.g., receptor binding or enzyme inhibition studies) .
Methodological Considerations
Q. How to design a stability-indicating assay for this compound?
Develop a reverse-phase HPLC method with a C18 column and UV detection (λ = 254 nm). Use forced degradation (acid/base hydrolysis, oxidation) to identify degradation products. For example, oxidation of similar compounds generates N-oxides, detectable via shifted retention times .
Q. What analytical techniques resolve structural ambiguities in cyclopropanamine derivatives?
High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₉H₁₅N for N,N-dicyclopropylcyclopropanamine ). X-ray crystallography provides absolute configuration data, as seen in N-(pyridin-4-yl)piperidin-4-ylmethyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
